Benzyl oct-7-yn-1-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-oct-7-ynylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-10-13-17-16(18)19-14-15-11-8-7-9-12-15/h1,7-9,11-12H,3-6,10,13-14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBRMVRSBYDXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemoinformatic Profiling and Synthetic Utility of Benzyl oct-7-yn-1-ylcarbamate
Abstract
Benzyl oct-7-yn-1-ylcarbamate (CAS: 2301067-16-1) is a specialized bifunctional linker molecule widely utilized in chemical biology, specifically within the domain of bioorthogonal "click" chemistry.[1] Functioning as a protected amine with a terminal alkyne handle, it serves as a critical building block for the synthesis of Activity-Based Probes (ABPs), PROTACs (Proteolysis Targeting Chimeras), and antibody-drug conjugates (ADCs).[2] This guide details its chemoinformatic identity, physicochemical properties, and a validated synthetic workflow, providing researchers with a self-contained reference for its application in drug discovery.
Chemoinformatic Identity
The precise identification of this molecule is essential for database interoperability. The structure consists of a linear 8-carbon chain terminating in an alkyne, with the amine terminus protected by a benzyloxycarbonyl (Cbz) group.
| Identifier Type | Value | Note |
| Common Name | This compound | Also known as N-Cbz-7-octyn-1-amine |
| CAS Number | 2301067-16-1 | Verified Registry Number |
| SMILES | C#CCCCCCCNC(=O)OCc1ccccc1 | Canonical String |
| InChI String | InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-17-16(18)19-12-15-13-9-7-8-10-14-15/h1,7-10,13-14H,3-6,11-12H2,(H,17,18) | Standard IUPAC Representation |
| Molecular Formula | - |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the three functional regions: the Cbz protecting group (acid-stable, hydrogenolysis-labile), the Alkyl Linker , and the Terminal Alkyne (Click-ready).
Physicochemical Properties[4][13][14][15]
Understanding the physical state and solubility is crucial for experimental design. As a carbamate with a significant lipophilic tail, the molecule exhibits low water solubility and is typically handled in organic solvents.
| Property | Value (Approx.) | Experimental Context |
| Molecular Weight | 259.34 g/mol | Mass spectrometry verification |
| Physical State | Low-melting solid or viscous oil | Dependent on purity; handle as oil if unsure. |
| Solubility | DMSO, DCM, MeOH, DMF | Prepare 10-100 mM stocks in DMSO. |
| LogP | ~4.2 (Predicted) | Highly lipophilic; requires co-solvent in aqueous buffers. |
| Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis over long periods. |
Synthetic Methodology
While commercially available, the synthesis of this compound is a robust procedure often required when scaling up. The synthesis typically proceeds from 7-octyn-1-ol , a common starting material.
Synthetic Route[5][7][9][10][13][16][17]
-
Activation: Conversion of 7-octyn-1-ol to a mesylate or halide.
-
Substitution: Displacement with azide (
). -
Reduction: Staudinger reduction to 7-octyn-1-amine.
-
Protection: Reaction with Benzyl chloroformate (Cbz-Cl).
Note: A direct route using 8-chloro-1-octyne is also viable but less common due to precursor costs.
Detailed Protocol (Step 4: Cbz Protection)
Prerequisite: Starting with 7-octyn-1-amine (or 8-amino-1-octyne).
Reagents:
-
7-Octyn-1-amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Triethylamine (
) or (2.0 equiv) -
Dichloromethane (DCM) or THF/
Procedure:
-
Setup: Dissolve 7-octyn-1-amine in DCM (0.1 M concentration) and cool to 0°C in an ice bath.
-
Base Addition: Add Triethylamine dropwise. Ensure the solution remains basic (pH > 9).
-
Acylation: Add Benzyl chloroformate dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear; the product (UV active) will appear at higher
. -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Applications in Drug Discovery[2][12]
The primary utility of this compound lies in its bioorthogonality . The terminal alkyne is inert to most biological functional groups (amines, thiols, alcohols) but reacts rapidly with azides in the presence of a copper catalyst (CuAAC).
Linker Synthesis for PROTACs
In PROTAC design, the linker length and composition are critical for ternary complex formation. This molecule provides a lipophilic, semi-rigid 8-carbon spacer.
-
Mechanism: The Cbz group is removed (using
, Pd/C) to reveal the amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide). The alkyne end is clicked to a Warhead (ligand for the target protein).
Activity-Based Protein Profiling (ABPP)
Researchers use this scaffold to create probes that covalently bind to enzyme active sites.[2][3]
-
Workflow: The amine end is derivatized with an electrophile (reactive group). The probe is incubated with a proteome. The alkyne handle is then "clicked" to a fluorescent azide (e.g., Rhodamine-N3) for visualization on SDS-PAGE.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The following diagram details the catalytic cycle utilized when employing this molecule.
References
-
PubChem. (2024).[4] Benzyl carbamate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Sources
Harnessing the Terminal Alkyne: The Role of Benzyl oct-7-yn-1-ylcarbamate in Modern Bioorthogonal Chemistry
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini
Executive Summary
Bioorthogonal chemistry has irrevocably transformed our ability to probe and manipulate biological systems with precision.[1] These reactions, which proceed within living organisms without interfering with native biochemical processes, rely on pairs of mutually reactive, abiotic functional groups.[2] Among the most foundational of these reactions is the azide-alkyne cycloaddition. This guide delves into the specific role and application of Benzyl oct-7-yn-1-ylcarbamate, a versatile chemical tool designed to install a terminal alkyne handle onto molecules of interest. We will explore its molecular architecture, its primary application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide detailed experimental frameworks, and contextualize its utility in advanced applications such as targeted drug delivery and protein labeling.
The Foundation: Bioorthogonal Chemistry and the Alkyne-Azide Partnership
The concept of bioorthogonal chemistry, pioneered by Carolyn Bertozzi, describes chemical reactions that can occur inside living systems without cross-reacting with the vast array of functional groups present in a biological environment.[1][3] This innovation allows for the specific labeling and modification of biomolecules in their natural habitat.[4]
The cornerstone of this field is the 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[5] This transformation has been developed along two parallel paths:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as the archetypal "click chemistry" reaction, CuAAC joins a terminal alkyne with an azide.[4][6] It is exceptionally fast and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[7] Its application in living cells is often limited by the inherent toxicity of the copper(I) catalyst, though advancements in ligand design have sought to mitigate this issue.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, Bertozzi developed a copper-free variant that utilizes a strained cyclic alkyne (e.g., cyclooctyne).[4][8] The ring strain provides the necessary activation energy to drive the reaction forward without a catalyst, making it highly suitable for live-cell imaging and in vivo applications.[10][11]
This compound, possessing a terminal alkyne, is a reagent exclusively designed for the CuAAC pathway.
Molecular Profile: this compound
To understand the utility of this compound[12], it is essential to dissect its structure into its three core components.
| Component | Structure Fragment | Function & Scientific Rationale |
| Terminal Alkyne | -C≡CH | The bioorthogonal reactive group. Its linear geometry and small size make it an ideal chemical handle that is largely inert in biological systems until it encounters its azide partner in the presence of a copper(I) catalyst.[13] |
| Octyl Spacer | -(CH₂)₇- | This flexible eight-carbon chain provides critical spatial separation between the molecule it is attached to and the alkyne group. This distance minimizes potential steric hindrance during the CuAAC reaction, ensuring efficient conjugation even with bulky biomolecules. |
| Benzylcarbamate (Cbz) | -NHC(=O)OCH₂Ph | A robust and widely used protecting group for a primary amine. The Cbz group is stable under a wide range of reaction conditions but can be removed via hydrogenolysis if the exposure of a primary amine is required post-conjugation. In the context of this reagent, it allows the molecule to be built from 8-aminooct-1-yne, providing a stable, handleable solid. |
Chemical Properties:
-
Molecular Formula: C₁₆H₂₁NO₂
-
Molecular Weight: 259.34 g/mol
-
Typical State: Solid
The Core Reaction: Mechanism of CuAAC
This compound serves as the alkyne component in the CuAAC reaction. The mechanism is a catalytic cycle that ensures high efficiency and selectivity.[6] While the precise nature of the copper intermediates can be complex and involve multiple copper centers, a generally accepted pathway is outlined below.
Caption: General workflow for using an alkyne handle in a two-step bioconjugation process.
Protocol: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-tagged molecule of interest (prepared using a reagent like this compound) to an azide-functionalized probe.
Self-Validation: This protocol includes controls and analytical checkpoints to ensure the reaction's success. The reaction progress can be monitored by TLC or LC-MS, and the final product is rigorously characterized.
Materials:
-
Alkyne-tagged Molecule of Interest (1.0 eq)
-
Azide-Probe (1.1-1.5 eq)
-
Sodium Ascorbate (10-50 mol%)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biomolecules)
-
Solvent: Typically a mixture like t-BuOH/H₂O or DMSO/H₂O
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the Alkyne-tagged Molecule in DMSO.
-
Prepare a 100 mM stock solution of the Azide-Probe in DMSO.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water. If using TBTA, pre-mix the CuSO₄ and TBTA in a 1:1.2 molar ratio in DMSO/t-BuOH.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the Alkyne-tagged Molecule (1.0 eq).
-
Add the Azide-Probe (1.1 eq).
-
Add the solvent (e.g., t-BuOH/H₂O 1:1) to achieve a final concentration of 1-10 mM for the limiting reagent.
-
Vortex briefly to mix.
-
-
Initiation of Catalysis:
-
Add the Sodium Ascorbate solution (to reduce Cu(II) to the active Cu(I) in situ).
-
Immediately add the CuSO₄ solution (or the pre-mixed CuSO₄/TBTA complex).
-
Rationale: Adding ascorbate first ensures a reducing environment is present the moment copper is introduced, maximizing the concentration of the active Cu(I) catalyst. [9]4. Incubation:
-
Incubate the reaction at room temperature for 1-12 hours. The reaction can be gently agitated on a rotator.
-
Monitoring (Optional but Recommended): For small molecules, take a small aliquot at time points (e.g., 0, 1, 4, 12 hours) and analyze by TLC or LC-MS to monitor the disappearance of starting materials and the appearance of the product.
-
-
Purification:
-
Once the reaction is complete, the purification method depends on the product.
-
For Small Molecules: Standard chromatographic techniques like flash column chromatography or preparative HPLC.
-
For Proteins/Biomolecules: Size exclusion chromatography (SEC) or affinity purification to remove excess reagents and catalyst.
-
Typical CuAAC Reaction Parameters [14][15]
| Parameter | Typical Range | Rationale |
|---|---|---|
| Temperature | 25-40 °C | Mild conditions preserve the integrity of sensitive biomolecules. |
| pH | 4-12 | The reaction is robust across a wide pH range. |
| Catalyst Loading | 1-10 mol% | Sufficient to ensure a fast reaction rate without excessive copper exposure. |
| Reducing Agent | 10-50 mol% | Ensures the copper remains in the active Cu(I) oxidation state. |
| Yield | >90% | The reaction is known for its high efficiency and quantitative conversion. [7]|
Applications in Research and Drug Development
The ability to use this compound to install an alkyne handle opens avenues in several high-impact areas.
-
Targeted Drug Delivery & ADCs: An antibody can be functionalized with an azide group. A potent cytotoxic drug, modified with an alkyne handle derived from this compound, can then be "clicked" onto the antibody. This creates an Antibody-Drug Conjugate (ADC) that selectively delivers the drug to cancer cells, a powerful strategy in modern oncology. [16]* Protein Labeling and Imaging: A protein of interest can be metabolically labeled with an azide-containing unnatural amino acid. A fluorescent dye, functionalized with the alkyne handle, can then be attached via CuAAC. This allows for the specific visualization and tracking of the protein within a cell lysate or fixed cells. [17][18]* Activity-Based Protein Profiling (ABPP): A small molecule inhibitor designed to bind covalently to an enzyme's active site can be synthesized with a terminal alkyne tag. After treating a cell lysate, the inhibitor-enzyme complexes can be ligated to an azide-biotin probe via CuAAC, allowing for the enrichment and identification of the enzyme targets by mass spectrometry.
Conclusion and Future Perspective
This compound is a foundational tool in the bioorthogonal chemistry toolbox. It is not a reaction in itself, but a critical enabler—a stable, versatile building block for installing the terminal alkyne group required for Copper-Catalyzed Azide-Alkyne Cycloaddition. Its simple structure, comprising a reactive handle, a flexible spacer, and a stable protecting group, makes it an ideal reagent for modifying small molecules, peptides, and other probes for subsequent bioconjugation.
While the future of in-vivo bioorthogonal chemistry trends towards catalyst-free reactions like SPAAC, the speed, efficiency, and simplicity of CuAAC ensure its continued dominance in ex-vivo applications, including drug discovery, proteomics, and materials science. Reagents like this compound will therefore remain indispensable for researchers who need a reliable method to prepare molecules for the powerful click chemistry ligation.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879–9883. Available at: [Link]
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Stader, D., & Lang, K. (2018). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. Methods in Enzymology, 605, 31-50. Available at: [Link]
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Kaur, M., Singh, G., & Singh, V. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(13), 9103-9128. Available at: [Link]
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Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Constructing new bioorthogonal reagents and reactions. ACS Chemical Biology, 9(3), 592-605. Available at: [Link]
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Wang, Y., & Deiters, A. (2013). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 23(21), 5852-5855. Available at: [Link]
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Linda, M. (2024). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 16(2), 101. Available at: [Link]
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CAS.org. (2022). Key insights on click chemistry and bioorthogonal chemistry. CAS. Available at: [Link]
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Leclère, F. M., Böttcher, R. T., & Gauthier, M. A. (2023). Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters, 6(1), 1-8. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Wikipedia. (n.d.). Bioorthogonal chemistry. In Wikipedia. Retrieved February 10, 2026, from [Link]
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Du, L., & Ye, X. S. (2015). Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. ChemistryOpen, 4(6), 701-705. Available at: [Link]
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ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition reactions between the [n+1]CPPs described in this study and benzyl azide, a model compound. ResearchGate. Available at: [Link]
-
van der Vorm, S., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 5(5), e10840. Available at: [Link]
-
Oishi, T., et al. (2011). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 9(18), 6293-6296. Available at: [Link]
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Schuler, B., & Pannell, L. K. (2002). Specific labeling of polypeptides at amino-terminal cysteine residues using Cy5-benzyl thioester. Bioconjugate Chemistry, 13(5), 1039-1043. Available at: [Link]
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Barluenga, S., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(15), 5462-5474. Available at: [Link]
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Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]
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Toste, F. D., et al. (2018). Mechanistic Investigations of the Pd(0)-Catalyzed Enantioselective 1,1-Diarylation of Benzyl Acrylates. Journal of the American Chemical Society, 140(48), 16644-16653. Available at: [Link]
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ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes (2a-h) in Cyrene TM. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). Benzyl n-(hex-5-yn-1-yl)carbamate (C14H17NO2). PubChemLite. Available at: [Link]
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Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]
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Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 35(4), 314-327. Available at: [Link]
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Hossain, M. S., & Schwan, A. L. (2011). Separate deprotonation reactions converge mechanistically for a new cyclization of benzyl 1-alkynyl sulfones. Organic Letters, 13(19), 5330-5333. Available at: [Link]
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Ejendal, K. F., Fraseur, J. G., & Kinzer-Ursem, T. L. (2019). Protein Labeling and Bioconjugation Using N-Myristoyltransferase. Methods in Molecular Biology, 2033, 149-165. Available at: [Link]
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Glen Research. (n.d.). Copper-free Click Chemistry Reagents. Glen Research. Available at: [Link]
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Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available at: [Link]
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PubMed. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]n[1][17]aphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. Available at: [Link]
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ResearchGate. (n.d.). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Available at: [Link]
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Zhang, J., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega, 7(25), 21681–21688. Available at: [Link]
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Defense Technical Information Center. (1995). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Available at: [Link]
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Literature review of Benzyl oct-7-yn-1-ylcarbamate in drug discovery
This is a comprehensive technical guide on Benzyl oct-7-yn-1-ylcarbamate , structured as an advanced whitepaper for drug discovery professionals.
A Strategic Alkyne-Linker Precursor in Chemical Proteomics and PROTAC Design[1]
Part 1: Executive Summary
In the high-stakes landscape of Activity-Based Protein Profiling (ABPP) and Targeted Protein Degradation (TPD) , the integrity of the linker is paramount. This compound (CAS: 2301067-16-1) serves as a critical, shelf-stable precursor to oct-7-yn-1-amine , a premier aliphatic linker bearing a terminal alkyne bioorthogonal handle.
While the free amine is prone to oxidation and polymerization upon long-term storage, the Cbz-protected variant offers a crystalline or stable oil format that simplifies purification and inventory management. This guide details the strategic deployment of this compound, focusing on the chemoselective deprotection protocols required to liberate the amine without reducing the essential alkyne tag—a common pitfall in standard hydrogenation workflows.
Key Applications:
-
Chemical Proteomics: Synthesis of "clickable" lipid probes (e.g., FABP5 inhibitors).
-
PROTAC Development: Generation of flexible, mid-length aliphatic linkers (8-carbon chain).
-
Fragment-Based Drug Discovery (FBDD): Late-stage introduction of click handles to fragment libraries.
Part 2: Chemical Architecture & Properties[2]
The molecule combines a lipophilic backbone with a bioorthogonal handle, protected by a robust carbamate.
| Feature | Specification | Strategic Function |
| Core Scaffold | Octyl chain ( | Mimics fatty acid tails; provides flexibility in PROTAC linkers. |
| Warhead/Handle | Terminal Alkyne (C7-C8) | Enables Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ABPP. |
| Protecting Group | Benzyl Carbamate (Cbz/Z) | Masks the nucleophilic amine; prevents side reactions during storage. |
| Molecular Formula | MW: 259.34 g/mol | |
| Solubility | DMSO, DCM, MeOH | Highly lipophilic; requires organic co-solvents in biological assays. |
Part 3: Strategic Utility in Drug Discovery
3.1. Activity-Based Protein Profiling (ABPP)
The oct-7-yn-1-amine moiety derived from this precursor is extensively used to probe lipid-binding proteins. A notable case study involves the targeting of Fatty Acid Binding Protein 5 (FABP5) . Researchers utilized the oct-7-yne chain to create MT-21 alk , an alkyne-tagged analogue of the neurotrophic agent MT-21.
-
Mechanism: The
chain mimics the natural lipid substrate, positioning the probe within the hydrophobic pocket of FABP5. -
Workflow: Following covalent modification of the target, the alkyne handle reacts with Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment) via Click Chemistry.
3.2. PROTAC Linker Design
In PROTAC design, linker length and composition determine the formation of the ternary complex (Target-Linker-E3 Ligase). The 8-carbon chain of oct-7-yn-1-amine provides a flexible, hydrophobic span (~10–12 Å) often required to span deep binding pockets without inducing steric clash.
Part 4: Synthetic Protocols & Chemoselectivity
The Critical Challenge: Standard removal of the Cbz group uses Hydrogenolysis (
Protocol A: Chemoselective Cbz Deprotection (Alkyne-Safe)
Methodology adapted from recent advances in Lewis Acid catalysis (e.g., Vinayagam et al., J. Org. Chem. 2024).[1][2]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aluminum Chloride (
, 3.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Solvent: Hexafluoroisopropanol (HFIP) (0.2 M concentration)
-
Quench: Sat.
Step-by-Step:
-
Dissolution: Dissolve the carbamate in HFIP at room temperature.
-
Activation: Add
in one portion. The mixture may turn slightly yellow. -
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (stain with Ninhydrin for free amine).
-
Workup: Quench carefully with saturated
(gas evolution). Extract with DCM (3x). -
Purification: The free amine (oct-7-yn-1-amine) is obtained as a pale yellow oil. Store under Argon at -20°C immediately.
Alternative (Traditional): 33% HBr in Acetic Acid for 1 hour (Effective, but harsh on acid-sensitive scaffolds).
Protocol B: CuAAC "Click" Labeling (Post-Lysis)
Context: Labeling proteomes treated with the deprotected probe.
Reagents:
-
Lysate: 1 mg/mL protein in PBS.
-
Reporter: Azide-Rhodamine (25 µM).
-
Catalyst:
(1 mM) + TCEP (1 mM) + TBTA Ligand (100 µM).
Step-by-Step:
-
Add Azide-reporter to lysate.
-
Premix
and TBTA, then add TCEP. Vortex. -
Add catalyst mix to lysate.
-
Incubate 1 hour at RT in dark.
-
Precipitate proteins with cold MeOH/CHCl3 to remove excess reagents before SDS-PAGE.
Part 5: Visualization of Workflows
Figure 1: Chemoselective Deprotection Logic
This diagram illustrates the decision matrix for preserving the bioorthogonal handle during synthesis.
Caption: Figure 1. Selecting the correct deprotection route is critical to preserve the alkyne handle.
Figure 2: ABPP Experimental Workflow
The integration of the probe into a proteomic screening platform.
Caption: Figure 2. Workflow for utilizing the amine probe in Activity-Based Protein Profiling.
Part 6: References
-
Vertex Pharmaceuticals & Aarhus University. (2023). Mining the Unexplored Microbiome to Produce High-value Biopharmaceuticals. (Context: Use of oct-7-yn-1-amine in MT-21 alk synthesis for FABP5 targeting). 3[4][5][1][2][6]
-
Vinayagam, V., et al. (2024).[1][2] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry. (Context: Chemoselective deprotection avoiding hydrogenation). 1[4][5][1][2][6][7]
-
National Institutes of Health (NIH). (2011). "Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates." Journal of Medicinal Chemistry. (Context: Use of alkynyl amines in macrocycle synthesis). 8[4][5][1][2][6][7]
-
BLD Pharm. (2024). Product Specification: this compound (CAS 2301067-16-1). 9[4][5][1][2][6][7]
Sources
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2301067-16-1|this compound|BLD Pharm [bldpharm.com]
The Alkyne Linker's Tale: A Technical Guide to Benzyl oct-7-yn-1-ylcarbamate and its Short-Chain Counterparts in Bioconjugation
Introduction: The Critical Role of the Linker in Modern Drug Development
In the intricate world of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker is not merely a passive connector. It is a critical determinant of a conjugate's efficacy, stability, and toxicity profile. The choice of linker dictates the spatial relationship between the targeting moiety and the payload, influences the overall physicochemical properties of the conjugate, and governs the release mechanism of the active drug. Among the diverse array of linker technologies, those bearing a terminal alkyne have become indispensable for their ability to participate in highly specific and efficient "click" chemistry reactions.
This guide provides an in-depth technical analysis of two distinct classes of alkyne linkers: the long-chain, sterically influenced Benzyl oct-7-yn-1-ylcarbamate and the more compact short-chain alkyne linkers. We will explore their fundamental differences, the strategic implications of their use, and provide practical guidance for their application in research and drug development.
Section 1: Deconstructing the Alkyne Linkers: A Structural and Physicochemical Comparison
The fundamental difference between this compound and short-chain alkyne linkers lies in their molecular architecture, which in turn dictates their physical and chemical behavior.
This compound: The Long-Chain Contender
This compound (CAS 2301067-16-1) is characterized by a long, flexible eight-carbon chain terminating in an alkyne, with a benzyl carbamate group at the other end. This structure imparts several key properties:
-
Increased Hydrophobicity and Length: The octyl chain significantly increases the linker's length and hydrophobic character. This can be advantageous in scenarios where a greater distance between the conjugated molecules is required to avoid steric hindrance.[1][2]
-
Potential for Enhanced Stability: The benzyl carbamate moiety is a stable functional group, offering a robust connection point.[3]
-
Influence on Solubility: The overall hydrophobicity of this linker may necessitate the use of co-solvents in aqueous conjugation reactions and can influence the aggregation propensity of the final conjugate.[4]
Short-Chain Alkyne Linkers: The Compact and Efficient Connectors
Short-chain alkyne linkers encompass a variety of structures, typically with carbon chains of two to four atoms (e.g., propargyl or pent-4-yn-1-yl derivatives). Their defining characteristics include:
-
Minimal Steric Bulk: Their compact nature minimizes steric hindrance, which can be crucial when conjugating to sterically crowded sites on a biomolecule.[1]
-
Higher Hydrophilicity (Potentially): Depending on the other functional groups present, short-chain linkers can be more hydrophilic than their long-chain counterparts, which can be beneficial for aqueous solubility and reducing aggregation.[5]
-
Rigidity: The shorter chain length results in a more rigid connection, which may be desirable in applications requiring a well-defined spatial orientation between the conjugated partners.
Comparative Data Summary
| Property | This compound | Short-Chain Alkyne Linkers (General) | Rationale & Implications |
| Chain Length | Long (8 carbons) | Short (2-4 carbons) | Longer length can mitigate steric hindrance between large biomolecules but may increase hydrophobicity.[1][2] |
| Flexibility | High | Low to Moderate | Increased flexibility can be advantageous for allowing conjugated molecules to adopt optimal orientations for interaction. |
| Hydrophobicity | High | Low to Moderate | Higher hydrophobicity can impact solubility, aggregation, and pharmacokinetic properties of the conjugate.[4] |
| Steric Hindrance | Potentially high due to benzyl group | Low | The bulky benzyl group can influence reaction kinetics and accessibility of the reactive site.[1] |
| Primary Application | Bioconjugation requiring significant spatial separation | General bioconjugation, high-density labeling | The choice depends on the specific requirements of the conjugate and the nature of the molecules being linked. |
Section 2: The Impact of Linker Choice on Bioconjugation Strategy and Outcomes
The selection of an alkyne linker is a strategic decision that reverberates through the entire drug development process, from initial conjugation chemistry to in vivo performance.
Click Chemistry: The Convergent Reaction Pathway
Both this compound and short-chain alkyne linkers are primarily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] This reaction is prized for its high efficiency, specificity, and tolerance of a wide range of functional groups.
Figure 1: Generalized schematic of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Influence on Antibody-Drug Conjugate (ADC) Properties
In the context of ADCs, the linker's length and chemical nature are paramount.
-
Efficacy and the Bystander Effect: The choice between a long and short linker can impact the ADC's mechanism of action. A longer, more flexible linker might facilitate the release of the payload in a manner that allows it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells (the "bystander effect").
-
Pharmacokinetics and Toxicity: The hydrophobicity of the linker can significantly affect the ADC's pharmacokinetic profile and potential for off-target toxicity.[4] Highly hydrophobic linkers can lead to aggregation and faster clearance from circulation. The long alkyl chain of this compound contributes to its hydrophobicity, a factor that must be carefully considered and potentially balanced with other hydrophilic components in the ADC.
-
Stability: A shorter linker may offer greater stability by sterically shielding the payload within the antibody structure, potentially reducing premature payload release.[1]
Figure 2: Conceptual comparison of the properties and implications of long-chain versus short-chain alkyne linkers in ADC design.
Section 3: Experimental Protocols: A Practical Guide
The following protocols are illustrative and may require optimization based on the specific biomolecule and payload.
Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oct-7-yn-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
General Protocol for CuAAC Bioconjugation
This protocol provides a general framework for conjugating an azide-modified biomolecule with an alkyne linker.
Materials:
-
Azide-modified biomolecule (e.g., antibody, protein, or oligonucleotide)
-
Alkyne linker (this compound or a short-chain alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of all reagents in a suitable solvent. The alkyne linker may require a co-solvent like DMSO or DMF for complete dissolution.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the azide-modified biomolecule, the alkyne linker (typically in 5-20 fold molar excess), and the copper-chelating ligand.
-
Initiation of Reaction: Add the copper(II) sulfate and immediately follow with the addition of the reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. The optimal reaction time will depend on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Conclusion: A Strategic Choice for Optimized Bioconjugates
The decision to employ this compound versus a short-chain alkyne linker is not a matter of inherent superiority but one of strategic alignment with the desired properties and therapeutic goals of the final bioconjugate. The long, flexible, and hydrophobic nature of this compound makes it a compelling choice for applications where spatial separation is critical and potential hydrophobicity can be managed. Conversely, the compact and often more hydrophilic nature of short-chain alkyne linkers renders them ideal for scenarios demanding minimal steric hindrance and high aqueous compatibility.
As the field of targeted therapeutics continues to evolve, a deep understanding of the subtle yet significant differences between linker technologies will remain a cornerstone of rational drug design. By carefully considering the principles outlined in this guide, researchers and drug development professionals can make more informed decisions, ultimately leading to the creation of more effective and safer bioconjugates.
References
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). PMC. Retrieved February 6, 2024, from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Retrieved February 6, 2024, from [Link]
-
(PDF) Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 9). ResearchGate. Retrieved February 6, 2024, from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PMC. Retrieved February 6, 2024, from [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central. Retrieved February 6, 2024, from [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PMC. Retrieved February 6, 2024, from [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. (2020, December 18). ACS Publications. Retrieved February 6, 2024, from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved February 6, 2024, from [Link]
-
Chemical Properties of Benzylcarbamate (CAS 621-84-1). (n.d.). Cheméo. Retrieved February 6, 2024, from [Link]
-
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. (2020, August 1). ResearchGate. Retrieved February 6, 2024, from [Link]
-
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. (2014, August 26). ACS Publications. Retrieved February 6, 2024, from [Link]
-
Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (n.d.). PMC. Retrieved February 6, 2024, from [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (2013, February 21). PubMed. Retrieved February 6, 2024, from [Link]
-
Possible linker positions with respect to carbon radical and alkyne in a 6‐atoms chain. (n.d.). ResearchGate. Retrieved February 6, 2024, from [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved February 6, 2024, from [Link]
-
Mitigating ADC Toxicities With Linker-Payload Design... (2025, January 16). YouTube. Retrieved February 6, 2024, from [Link]
-
Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads... (n.d.). PMC. Retrieved February 6, 2024, from [Link]
-
Benzyl carbamate | C8H9NO2 | CID 12136. (n.d.). PubChem. Retrieved February 6, 2024, from [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2025, February 2). ResearchGate. Retrieved February 6, 2024, from [Link]
-
Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! (2024, November 20). YouTube. Retrieved February 6, 2024, from [Link]
- WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives. (n.d.). Google Patents.
-
Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. (2020, December 16). YouTube. Retrieved February 6, 2024, from [Link]
-
Benzyl Alcohol | C6H5CH2OH | CID 244. (n.d.). PubChem. Retrieved February 6, 2024, from [Link]
-
Benzyl alcohol, [7-14C] | C7H8O | CID 12203063. (n.d.). PubChem. Retrieved February 6, 2024, from [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl oct-7-yn-1-ylcarbamate with Organic Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry in Modern Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction offers a highly efficient, reliable, and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2][3] Its broad functional group tolerance, mild reaction conditions, and high yields have made it an invaluable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[4][5] The resulting triazole ring is not merely a passive linker; its unique electronic properties and ability to form hydrogen bonds allow it to actively participate in interactions with biological targets.[5]
This application note provides a comprehensive guide to the reaction conditions for the coupling of Benzyl oct-7-yn-1-ylcarbamate, a terminal alkyne bearing a carbamate protecting group and a flexible alkyl chain, with various organic azides. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and purification strategies tailored for this class of molecules.
Mechanistic Insights: The Dinuclear Copper Catalytic Cycle
The remarkable rate acceleration of the CuAAC reaction compared to the thermal Huisgen 1,3-dipolar cycloaddition is attributed to a copper-mediated pathway.[2] While the precise mechanism has been a subject of extensive study, a dinuclear copper acetylide complex is widely accepted as the key catalytic species.[6]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper(I) acetylide. The presence of a base is often not required as the pKa of the terminal alkyne proton is significantly lowered upon coordination to the copper center.[3]
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear complex.
-
Cycloaddition: The cycloaddition proceeds through a six-membered metallacycle intermediate, leading to the formation of a copper-triazolide species.
-
Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Key Reaction Parameters and Optimization
The success of the CuAAC reaction with this compound hinges on the careful selection and optimization of several key parameters. The presence of the carbamate group and the long alkyl chain can influence solubility and reactivity, necessitating a tailored approach.
| Parameter | Recommendation | Rationale & Considerations |
| Copper Source | CuSO₄·5H₂O with a reducing agent (e.g., Sodium Ascorbate) is the most common and convenient method for generating the active Cu(I) species in situ.[2] Alternatively, Cu(I) salts like CuI or CuBr can be used directly, but require inert atmosphere conditions to prevent oxidation. | The in situ generation from Cu(II) is often more reliable and avoids the need for handling air-sensitive Cu(I) salts.[7] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous or mixed solvent systems.[6][7] A ligand-to-copper ratio of 1:1 to 5:1 is typically employed.[8] | Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and aggregation, and accelerating the reaction rate.[6] For substrates with potential chelating groups, a higher ligand-to-copper ratio may be beneficial. |
| Solvent | A variety of solvents can be used, depending on the solubility of the substrates. Common choices include mixtures of t-BuOH/H₂O, THF/H₂O, DMF, or DMSO.[6] For this compound and many organic azides, a 1:1 mixture of t-BuOH and water is a good starting point. | The solvent can influence the reaction rate. Water has been shown to accelerate the reaction in some cases.[2] For poorly soluble substrates, a co-solvent like THF or DMF may be necessary. |
| Reducing Agent | A fresh solution of Sodium Ascorbate is the preferred reducing agent. Typically used in slight excess (e.g., 1.1-2 equivalents relative to the copper catalyst). | Sodium ascorbate efficiently reduces Cu(II) to Cu(I) and helps to prevent oxidative homocoupling of the alkyne, a potential side reaction.[2] |
| Temperature | The reaction is typically performed at room temperature. Gentle heating (e.g., 30-40 °C) may be employed to increase the reaction rate if it is sluggish. | The CuAAC reaction is generally fast at ambient temperatures, and excessive heating is usually not necessary and may lead to side reactions. |
| Reaction Time | Reaction times can vary from a few hours to overnight (12-24 hours). Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. | The completion time depends on the specific substrates, catalyst loading, and temperature. |
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound with a representative organic azide, benzyl azide. These should be optimized for each specific azide substrate.
Protocol 1: General Procedure for CuAAC Reaction
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (e.g., 10 mL for a 1 mmol scale reaction).
-
In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in a minimal amount of the t-BuOH/water mixture.
-
In another small vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimal amount of deionized water.
-
Add the copper/ligand solution to the stirring solution of the alkyne and azide.
-
Add the sodium ascorbate solution to the reaction mixture. A color change may be observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of hexanes and ethyl acetate, e.g., 7:3).
-
Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract with an organic solvent such as DCM or EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
The purification of the triazole product can be challenging due to the presence of both a long, lipophilic alkyl chain and polar carbamate and triazole functionalities.
Procedure:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution with a low-polarity eluent system (e.g., 90:10 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 70:30 or 60:40 hexanes/ethyl acetate) to elute the desired product.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,4-disubstituted 1,2,3-triazole.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst (Cu(I) oxidized) | Ensure the sodium ascorbate solution is freshly prepared. Degas the solvents if necessary. Use a higher loading of the catalyst and reducing agent. |
| Poor solubility of starting materials | Add a co-solvent like THF or DMF to improve solubility. Gentle heating may also help. | |
| Presence of chelating impurities | If the starting materials contain functionalities that can chelate copper (e.g., thiols), a higher ligand-to-copper ratio may be required.[8] | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen | Degas the reaction mixture before adding the catalyst. Ensure a slight excess of sodium ascorbate is used. |
| Difficulty in purification (streaking on TLC/column) | Interaction of the triazole with acidic silica gel | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[9] |
| Product is very polar | Use a more polar eluent system, such as a gradient of methanol in dichloromethane. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles from substrates like this compound. By carefully selecting the reaction conditions, including the copper source, ligand, and solvent, high yields of the desired triazole can be achieved. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this powerful click reaction in their synthetic endeavors, accelerating the pace of discovery in drug development and other scientific disciplines.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Click chemistry. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(41), 9885-9888. [Link]
-
Kumar, A., et al. (2025). Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents. Chem Biodivers., 22(7). [Link]
-
Singh, R. K., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorg Chem., 143. [Link]
-
Singh, Y., et al. (2016). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 21(11), 1459. [Link]
-
Al-Mokhtar, M. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Pharmaceuticals, 17(5), 629. [Link]
-
Sharma, K., & Singh, P. (2019). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 15, 2933-2953. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1337-1350. [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Suresh, M., & Sadana, A. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 36945-36987. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
Díez-González, S., & Stevens, E. D. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 29(18), 4097-4105. [Link]
-
Katritzky, A. R., et al. (2010). 1,2,3-Triazoles. In Comprehensive Organic Chemistry II (Vol. 5, pp. 1-126). Elsevier. [Link]
-
Krasavin, M., et al. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 17, 203-210. [Link]
-
Kim, J. S., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(1), 98-102. [Link]
-
Oshimo, H., et al. (2026). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. ResearchGate. [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Benzyl oct-7-yn-1-ylcarbamate
Product: Benzyl oct-7-yn-1-ylcarbamate Application Focus: Aqueous Buffer Compatibility & Bio-orthogonal Labeling Document ID: TS-SOL-BOYC-001 Last Updated: 2025-05-15
Executive Summary: The Hydrophobic Challenge
As a Senior Application Scientist, I frequently field inquiries regarding the "crash-out" phenomenon observed with this compound. This molecule presents a classic solubility paradox: it requires an aqueous environment for biological compatibility (e.g., protein labeling, click chemistry) but possesses a structure dominated by hydrophobic domains (the benzyl ring and the octyl aliphatic chain).
The calculated LogP of this compound is estimated >3.5, placing it firmly in the "lipophilic" category. In pure aqueous buffers (PBS, Tris), its solubility is negligible (<10 µM). To achieve thermodynamic stability in assay conditions, we must disrupt the hydrophobic effect driving its aggregation.
This guide provides field-proven protocols to transition this molecule from organic stock to aqueous assay without precipitation.
Part 1: Critical Troubleshooting (Q&A)
Q1: I added my DMSO stock directly to the buffer, and it turned cloudy immediately. Is the compound ruined?
Diagnosis: You have encountered "solvent shock." Technical Explanation: When a high-concentration organic stock (e.g., 100 mM in DMSO) hits a bulk aqueous buffer, the local concentration of water spikes instantly. The hydrophobic benzyl and octyl groups aggregate faster than they can disperse, causing the compound to "oil out" or precipitate as micro-crystals.
The Solution: The "Sandwich" Dispersion Protocol Do not add stock directly to the bulk buffer. Instead, use an intermediate dilution step or a carrier protein.
Corrective Protocol:
-
Prepare Stock: Dissolve compound in anhydrous DMSO (or DMF) at 50 mM.
-
The Intermediate Step: Prepare a "2x" working solution containing 10-20% DMSO.
-
Example: To make 1 mL of final assay buffer, mix 100 µL DMSO + 10 µL Stock. Then add 890 µL of buffer dropwise while vortexing.
-
-
Final Dilution: Dilute this intermediate solution into your final assay well.
Q2: My solution looks clear, but I see no reactivity in my Click Chemistry assay. Why?
Diagnosis: Micellar Sequestration. Technical Explanation: At certain concentrations, amphiphilic molecules (like carbamates with long alkyl tails) form micelles in water. While the solution appears clear to the naked eye, the reactive alkyne "tail" may be buried inside the hydrophobic core of the micelle, making it sterically inaccessible to the azide reporter or the copper catalyst.
The Solution: Detergent-Assisted Exposure You need to lower the surface tension or provide a "molecular chaperone" that keeps the monomer free.
| Additive | Recommended Conc. | Mechanism of Action |
| Triton X-100 | 0.1% - 0.5% | Disrupts tight micelles; exposes alkyne tails. |
| Tween 20 | 0.05% | Milder surfactant; good for protein stability. |
| BSA (Bovine Serum Albumin) | 0.1% - 1.0% (w/v) | Acts as a "sponge" to bind the hydrophobic benzyl group, keeping the molecule in solution without precipitation. |
Q3: Can I use Cyclodextrins to improve solubility without using toxic detergents?
Diagnosis: Advanced Solubilization Required. Technical Explanation: Yes. This is often the superior method for cellular assays where detergents are cytotoxic. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a cavity size (~6.0–6.5 Å) that perfectly accommodates the benzyl ring or the octyl chain, forming a host-guest inclusion complex.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water.
-
Dissolve your compound in a minimal amount of DMSO.
-
Add the DMSO solution to the cyclodextrin stock before adding any salts or buffers.
-
Agitate (shake/vortex) for 30 minutes to allow complexation equilibrium.
-
Dilute to final volume with buffer.
Part 2: Visualizing the Solubilization Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your assay constraints.
Figure 1: Decision Matrix for Solubilization Strategies based on downstream application.
Part 3: Comparative Solubility Data
The following table summarizes the theoretical solubility limits and stability of this compound in various systems. Note: Data represents typical performance for lipophilic carbamates (LogP ~3-4).
| Solvent System | Max Solubility (Approx.) | Stability (25°C) | Application Suitability |
| Pure PBS (pH 7.4) | < 10 µM (Precipitates) | N/A | Unsuitable |
| PBS + 5% DMSO | ~50 µM | High | Cellular Assays (Short term) |
| PBS + 1% Triton X-100 | > 500 µM | High | Lysates / Click Chemistry |
| PBS + 1% BSA | ~200 µM | High | Protein Labeling |
| 20% HP-β-CD (aq) | > 1 mM | Very High | Drug Delivery / In Vivo |
| Methanol / Ethanol | > 50 mM | High | Stock Storage Only |
Part 4: Scientific Rationale & Mechanism
The Hydrophobic Effect & Entropy
The solubility issues with this compound are driven by the entropic cost of organizing water molecules around the benzyl and octyl groups.
-
Mechanism: Water molecules form an ordered "cage" (clathrate) around the hydrophobic moieties. This decreases entropy, which is thermodynamically unfavorable.
-
Why Cosolvents Work: DMSO and DMF disrupt the water lattice, reducing the energy penalty for cavity formation.
-
Why Cyclodextrins Work: They provide a hydrophobic cavity that shields the benzyl/octyl groups from water entirely, effectively "hiding" the hydrophobicity from the solvent [1].
Carbamate Stability Warning
While focusing on solubility, do not neglect chemical stability. Carbamates are susceptible to hydrolysis at high pH (>9.0) or high temperatures.
-
Recommendation: Always maintain pH between 6.0 and 8.0 for storage. If Click Chemistry (CuAAC) is performed, ensure the copper source does not drastically alter the pH [2].
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.
Technical Support Center: Purification of Benzyl oct-7-yn-1-ylcarbamate
The following technical guide serves as a specialized support resource for researchers working with Benzyl oct-7-yn-1-ylcarbamate (CAS: 2301067-16-1). This compound is a critical "Click Chemistry" linker, bridging amine functionality with a terminal alkyne via a robust Carboxybenzyl (Cbz) protecting group.
Topic: Post-Synthesis Purification & Troubleshooting
Product: this compound (
Executive Summary & Workflow
The synthesis of this compound typically involves the reaction of oct-7-yn-1-amine with benzyl chloroformate (Cbz-Cl) under basic conditions. While the reaction is generally high-yielding, the lipophilic nature of the octyl chain combined with the aromatic Cbz group can create purification challenges, particularly in separating the product from the byproduct benzyl alcohol and unreacted starting materials.
Purification Logic Map
The following flowchart outlines the decision-making process for purifying the crude reaction mixture.
Caption: Logical workflow for the isolation of Cbz-protected amino-alkynes. Blue nodes indicate starting states, yellow nodes represent chemical washes, and red nodes denote physical separation techniques.
Phase 1: Chemical Workup (The "First Filter")
Before attempting chromatography, you must utilize the acid-base properties of the impurities to "wash" them away. The product itself is a neutral carbamate, stable to dilute acid and base washes.
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for the washes if possible, as emulsions are more common with DCM/Water mixtures in the presence of long-chain surfactants like octyl-amines.
-
Acidic Wash (Crucial for Amine Removal):
-
Basic Wash:
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate under reduced pressure.
Data Table: Solubility Profile for Workup
| Component | Species Type | pH < 2 (Acid Wash) | pH > 8 (Base Wash) | Organic Phase |
|---|---|---|---|---|
| Product | Neutral Carbamate | Insoluble (Organic) | Insoluble (Organic) | Retained |
| Oct-7-yn-1-amine | Basic Amine | Soluble (
Phase 2: Flash Chromatography (The "Gold Standard")
If the product remains an oil or contains non-ionizable impurities (primarily Benzyl Alcohol ), Flash Column Chromatography is required.
Experimental Setup
-
Stationary Phase: Silica Gel (40-63 µm).
-
Loading: Dissolve crude oil in a minimum amount of DCM or Toluene (if DCM causes streaking).
Gradient Strategy
The octyl chain renders this compound less polar than standard Cbz-protected amino acids.
-
Equilibration: Start with 100% Hexanes (or Pentane).
-
Elution: Run a gradient from 0% to 30% EtOAc in Hexanes.
-
This compound typically elutes between 15-25% EtOAc .
-
Benzyl Alcohol (common impurity) is more polar and usually elutes later (around 30-40% EtOAc), but can tail into the product peak if the column is overloaded.
-
Visualization (TLC):
-
UV (254 nm): Strong absorption due to the Cbz (phenyl) group.
-
KMnO4 Stain: Stains the terminal alkyne (yellow/brown spot). Use this to distinguish product from Benzyl Alcohol (which is UV active but KMnO4 negative/slow).
Troubleshooting & FAQs
Q1: I see a persistent impurity co-eluting with my product. It is UV active. What is it?
Diagnosis: This is likely Benzyl Alcohol (
-
High Vacuum: Benzyl alcohol is volatile. If your product is stable, place the oil under high vacuum (< 0.1 mbar) at 40-50°C for 4-6 hours. This often removes significant amounts of BnOH.
-
Toluene Azeotrope: Co-evaporate with heptane or toluene to help carry over the benzyl alcohol on the rotavap.
-
Solid Phase Extraction: If the impurity persists, use a slower gradient (e.g., 0-10% EtOAc over 20 CVs).
Q2: My product is an oil, but literature suggests carbamates are often solids. How can I crystallize it?
Diagnosis: The long octyl chain (
-
Solvent System: Try dissolving in a minimum amount of warm Hexane (or Pentane) with a few drops of EtOAc .
-
Seed/Scratch: Cool to -20°C. Scratch the side of the flask with a glass rod to induce nucleation.
-
Note: It is chemically acceptable to use the compound as a viscous oil for subsequent "Click" reactions, provided the NMR purity is >95%.
Q3: The yield is lower than expected (< 50%). Where did I lose it?
Diagnosis:
-
Interface Loss: The surfactant-like nature of the octyl-amine chain can create stable emulsions (rag layers) during extraction. Product may be trapped in the interface.
-
Volatility: While the Cbz group adds weight, the terminal alkyne is not volatile, but if the molecule was cleaved (unlikely), fragments could be lost. Solution:
-
Break Emulsions: Add Brine (saturated NaCl) to the separatory funnel.
-
Back-Extraction: Re-extract the aqueous waste layers with DCM once to ensure no organic material was trapped in the water phase.
References
-
Protecting Group Chemistry (Cbz)
-
Synthesis of Cbz-Carbamates (General Procedure)
-
Compound Data (CAS 2301067-16-1)
-
Purification of Terminal Alkynes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2301067-16-1|this compound|BLD Pharm [bldpharm.com]
- 7. CAS#:2354207-60-4 | 2-Cyclopropyl-2-(1-methyl-2-imidazolyl)acetic Acid | Chemsrc [chemsrc.com]
- 8. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Resolving precipitation issues of Benzyl oct-7-yn-1-ylcarbamate in DMSO
Topic: Resolving Precipitation Issues in DMSO
Executive Summary & Compound Profile
Benzyl oct-7-yn-1-ylcarbamate is a specialized heterobifunctional linker primarily used in Click Chemistry (CuAAC) and PROTAC® development.[1] Its structure comprises a hydrophobic benzyl group, a polar carbamate linkage, and a lipophilic octynyl chain terminating in an alkyne.
-
The Paradox: While the carbamate moiety offers some polarity, the benzyl and octynyl groups dominate its physicochemical profile, making it highly lipophilic.
-
The Problem: Users frequently report precipitation. This is rarely due to the compound's intrinsic insolubility in pure DMSO, but rather a failure to manage the thermodynamic boundaries of the DMSO-Water-Compound ternary system.
This guide addresses the three critical failure points: Hygroscopicity , Thermal Shock , and Aqueous Dilution .
Module A: Stock Solution Instability (The Hygroscopicity Trap)
User Issue: "My stock solution was clear yesterday, but after sitting on the bench, it is now cloudy."
The Mechanism: Water as an Antisolvent
DMSO is aggressively hygroscopic.[2] At 20°C and 60% relative humidity, pure DMSO can absorb up to 10-15% water by weight within 24 hours if left uncapped.[1] For a lipophilic molecule like this compound, water acts as a potent antisolvent .[1] As DMSO pulls moisture from the air, the solvent power decreases. Once the water content exceeds a critical threshold (often as low as 2-5% for highly lipophilic linkers), the compound nucleates and crashes out.
Visualization: The Hygroscopic Precipitation Cascade
Figure 1: The cascade of events leading to precipitation in "wet" DMSO.[1]
Protocol A: Anhydrous Stock Preparation
Objective: Maintain water content <0.1%.
-
Source Material: Use only anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves. Do not use "molecular biology grade" DMSO that has been opened multiple times.
-
Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (absorbs hydrophobic compounds) if possible for long-term storage.[1]
-
Environment: Weigh the solid compound rapidly. If possible, flush the headspace of the DMSO vial with dry nitrogen or argon before sealing.
-
Storage: Store at -20°C. Crucial: Use a desiccator for the vial box.
Module B: Thermal Shock & Freeze-Thaw Cycles[1]
User Issue: "I thawed my aliquots and saw crystals at the bottom."
The Mechanism: Eutectic Freezing
Pure DMSO freezes at 18.5°C .[3] However, the freezing point is drastically depressed by water.[2][3]
-
The Danger Zone: When a DMSO stock freezes, it does not freeze uniformly. Pure DMSO crystallizes first, pushing the solute (your compound) and any impurities (water) into a hyper-concentrated liquid pocket. This supersaturation forces the compound to crystallize out of solution.
-
Thawing: If thawed rapidly, the DMSO melts, but the compound crystals may be slow to redissolve (metastable state), leading to a heterogeneous suspension.
Data: DMSO Freezing Point Depression
| Water Content (% w/w) | Freezing Point (°C) | Risk Level for Precipitation |
| 0.0% (Pure) | +18.5°C | Low (if kept liquid) |
| 2.0% | +16.0°C | Moderate |
| 5.0% | +12.0°C | High (Antisolvent effect active) |
| 10.0% | +5.0°C | Critical |
| 33.0% (Eutectic) | -73.0°C | N/A (Solution likely ruined) |
Protocol B: Safe Recovery of Precipitated Stocks
Do NOT filter the solution; you will lose your compound.
-
Warm: Place the sealed vial in a 37°C water bath for 10–15 minutes. (The compound is stable at this temperature).
-
Agitate: Vortex vigorously for 30 seconds.
-
Sonication: If solids persist, sonicate in a bath sonicator at 30–40°C for 5 minutes.
-
Verification: Centrifuge briefly (1 min @ 1000 x g) to check for pellets. If clear, the stock is recovered.
Module C: The "Crash-Out" (Aqueous Dilution)[1]
User Issue: "When I add the DMSO stock to my cell culture media (PBS), it turns milky immediately."
The Mechanism: Polarity Shock
This is the most common failure mode. You are introducing a hydrophobic solute (dissolved in DMSO) into a highly polar aqueous environment.
-
Local Supersaturation: When a droplet of DMSO hits the water, the DMSO diffuses away rapidly (mixing enthalpy). The hydrophobic compound is left "stranded" in water at a concentration far above its aqueous solubility limit (likely <10 µM).
-
Result: Rapid aggregation into colloidal particles (milky appearance).
Protocol C: The "Step-Down" Dilution Method
Objective: Prevent local supersaturation spikes.[1]
Incorrect: Adding 5 µL of 100 mM stock directly to 10 mL media. Correct: Serial dilution with intermediate polarity.
-
Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into pure DMSO first (to 10 mM) if your final target allows.
-
The Predilution Step (Critical):
-
Prepare a "Predilution Buffer" containing PBS + 0.1% Pluronic F-127 (or Tween-80).[1]
-
Add the DMSO stock to this buffer while vortexing.
-
-
Final Addition: Add this prediluted mix to your final media.
-
Why? Surfactants like Pluronic F-127 coat the hydrophobic compound, preventing aggregation during the transition from organic to aqueous phase.
-
Troubleshooting Decision Tree
Use this workflow to diagnose and fix precipitation events.
Figure 2: Decision matrix for recovering precipitated samples.
References
-
Gaylord Chemical Company. (2007).[4][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][6][7] Gaylord Chemical.[4][5][6][7][8][9] Link
-
Ziath. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd Technical Note. Link
-
Way, L. (2014).[10] Compound precipitation in DMSO: The synergy between water uptake and freeze/thaw cycles.[11] Drug Discovery Today. Link
-
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Chapter on Solubility and Cosolvents). Link
Sources
- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. studylib.net [studylib.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ziath.com [ziath.com]
Optimizing reaction temperature for Benzyl oct-7-yn-1-ylcarbamate cycloaddition
Technical Support Center: Benzyl oct-7-yn-1-ylcarbamate CycloadditionA Guide to Optimizing Reaction Temperature and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice for the cycloaddition reaction of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a cycloaddition reaction with this compound?
This compound contains a terminal alkyne functionality, making it an ideal substrate for [3+2] cycloaddition reactions with azides. This [1][2]reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency and specificity. The e[3][4][5]xpected product is a stable 1,2,3-triazole. The h[1][4]igh stability of the triazole ring is attributed to its aromatic character.
[1]Q2: What is the fundamental difference between thermal and copper-catalyzed cycloaddition for this compound?
The primary distinction lies in reaction conditions and regioselectivity.
-
Thermal Huisgen Cycloaddition: This is the uncatalyzed reaction between an azide and an alkyne. It typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.
-
[4][5][6] Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This catalytic variant proceeds under much milder conditions, often at room temperature, and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. The c[4][5][6]opper catalyst significantly lowers the activation energy of the reaction.
[4]Q3: What is the typical starting point for optimizing the reaction temperature in a CuAAC reaction?
For most CuAAC reactions, starting at room temperature is a standard and effective practice. The reaction is often efficient under these mild conditions. If th[4][5]e reaction is sluggish, gentle heating to 40-60°C can be explored. However, it's crucial to monitor for potential side reactions at higher temperatures.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low to No Product Yield
This is a frequent challenge in cycloaddition reactions and can stem from several factors.
-
Cause A: Inactive Copper Catalyst
-
Explanation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.
-
Solution: Ensure the use of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) species in situ from a Cu(II) source like copper(II) sulfate. Alter[3][6][7]natively, use a Cu(I) salt like copper(I) bromide or iodide directly. For s[3][6]ensitive substrates or reactions in complex biological media, consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation and disproportionation.
-
-
[7][8] Cause B: Inaccessible Alkyne
-
Explanation: In certain contexts, particularly with large molecules or in specific solvent systems, the terminal alkyne of this compound may be sterically hindered or buried within a hydrophobic core, making it inaccessible to the azide and catalyst.
-
Solution: Consider altering the solvent system. Using denaturing or more solvating conditions, such as increasing the concentration of a co-solvent like DMSO, can help expose the alkyne.
-
[8]Problem 2: Incomplete Conversion
Observing both starting material and product in your analysis indicates an incomplete reaction.
-
Cause A: Insufficient Reaction Time or Suboptimal Temperature
-
Explanation: The reaction may simply need more time to reach completion, or the initial temperature may not be optimal for the specific substrates.
-
Solution: Monitor the reaction progress over a longer period. If the reaction has stalled, a modest increase in temperature (e.g., in 10°C increments) can enhance the reaction rate.
-
-
[3] Cause B: Catalyst Sequestration
-
Explanation: In complex reaction mixtures, other functional groups on your substrates or impurities could chelate the copper catalyst, rendering it inactive.
-
Solution: A test reaction with a simple azide and propargyl alcohol can help diagnose this issue. If th[8]is test reaction proceeds well, it suggests your specific substrates are interfering with the catalyst. In such cases, a slight excess of the copper catalyst may be necessary.
-
[8]Problem 3: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired triazole.
-
Cause A: Oxidative Homocoupling of the Alkyne
-
Explanation: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to the formation of a diacetylene byproduct.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of a slight excess of a reducing agent like sodium ascorbate can also help prevent this side reaction.
-
-
Cause B: Temperature-Dependent Side Reactions
-
Explanation: At elevated temperatures, alternative reaction pathways can become more favorable. For instance, in some systems, higher temperatures can lead to the formation of different triazole isomers or other byproducts. [9][10] * Solution: If side products appear upon heating, it is advisable to return to a lower reaction temperature and allow for a longer reaction time.
-
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
-
In a suitable reaction vessel, dissolve this compound and the corresponding azide (1.0 to 1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMSO).
-
[3] In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
[11] Upon completion, proceed with the appropriate workup and purification protocol.
Data Presentation
Table 1: Effect of Temperature on Cycloaddition Reactions
| Temperature (°C) | Observation | Potential Outcome | Reference |
| 0 | May be used to favor the formation of specific products like bis(1,2,3-triazoles) in certain oxidative coupling reactions. | Increased selectivity for certain side products in specific contexts. | |
| [9][10] Room Temperature | Standard starting point for CuAAC reactions. | Generally provides good yields of the 1,4-disubstituted triazole. | |
| [4][5] 60 | Can be used to increase the reaction rate for less reactive substrates. | May improve yield for sluggish reactions but requires monitoring for byproducts. | |
| [9][10] > 80 | Generally considered high for CuAAC and may promote side reactions or decomposition. | Increased risk of byproduct formation and potential for lower regioselectivity in thermal cycloadditions. |
[6][9]### Visualizing the Workflow
Caption: Standard workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
-
Current Protocols in Chemical Biology. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
PMC. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
RSC Publishing. A practical flow synthesis of 1,2,3-triazoles. [Link]
-
McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
baseclick. Protocols. [Link]
-
ACS Publications. A Concomitant Allylic Azide Rearrangement/Intramolecular Azide–Alkyne Cycloaddition Sequence. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
National Center for Biotechnology Information. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
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PMC. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
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PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
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RSC Publishing. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. [Link]
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Validation & Comparative
A Comparative Guide to Alkyne Conjugation Efficiency: Benzyl oct-7-yn-1-ylcarbamate vs. Propargyl Amines
For researchers, scientists, and drug development professionals engaged in the precise construction of complex molecular architectures, the choice of ligation chemistry is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and bioorthogonality.[1][2] This guide provides an in-depth technical comparison of two valuable terminal alkyne building blocks for CuAAC: Benzyl oct-7-yn-1-ylcarbamate and the general class of propargyl amines . We will dissect their structural nuances, compare their conjugation efficiencies with supporting data, and provide detailed experimental protocols to inform your selection for applications ranging from bioconjugation to the synthesis of antibody-drug conjugates (ADCs).
At a Glance: Key Structural and Reactivity Differences
| Feature | This compound | Propargyl Amines |
| Structure | Contains a long (C8) alkyl chain, a carbamate linkage, and a terminal alkyne. | A terminal alkyne directly attached to a methylene group, which is in turn bonded to a nitrogen atom. |
| Hydrophobicity | Significantly more hydrophobic due to the long alkyl chain and benzyl group. | Generally more hydrophilic, especially when used as a hydrochloride salt. |
| Steric Hindrance | The long, flexible alkyl chain presents minimal steric hindrance at the alkyne terminus.[3] | Minimal steric hindrance around the alkyne functionality. |
| Electronic Effects | The carbamate group is weakly electron-withdrawing, which can have a modest activating effect on the alkyne. | The amine group can influence the electronic environment, but the primary reactivity is dictated by the terminal alkyne. |
| Stability | The benzyl carbamate (Cbz) protecting group is generally stable under CuAAC conditions but can be susceptible to cleavage under certain catalytic or harsh acidic conditions.[4][5] | The propargylamine linkage is highly stable. |
| Potential Side Reactions | Primary propargyl carbamates are generally stable, but tertiary propargyl carbamates are known to undergo copper-induced fragmentation.[6] | Can participate in a Cu-catalyzed azide-alkyne-thiol reaction in the presence of free thiols, a potential source of byproducts in complex biological mixtures.[7] |
Delving Deeper: A Head-to-Head Comparison of Conjugation Efficiency
The efficiency of a CuAAC reaction is a function of both kinetics (reaction rate) and final yield. While direct, side-by-side kinetic data for this compound is not extensively published, we can draw strong, evidence-based inferences from comparative studies on structurally analogous alkynes.
A seminal study on the relative performance of various terminal alkynes in CuAAC provides critical insights.[6] This research demonstrated that propargyl compounds, including propargyl amines, exhibit an excellent combination of high reactivity, ease of installation, and cost-effectiveness. The study also revealed that moderate changes in the electronic nature of the alkyne do not dramatically impact the CuAAC rate when effective accelerating ligands are employed.[6]
Steric and Electronic Considerations
This compound: The long octyl chain might intuitively suggest potential for steric hindrance. However, research indicates that a flexible alkyl chain does not negatively impact the CuAAC reaction; in fact, it can have beneficial effects on ligand performance by influencing the coordination sphere of the copper catalyst.[3] The primary determinant of reactivity is the accessibility of the terminal alkyne, which remains unencumbered. The carbamate functional group is mildly electron-withdrawing, which can slightly increase the acidity of the terminal alkyne proton, facilitating the formation of the copper-acetylide intermediate, a key step in the CuAAC mechanism.[1]
Propargyl Amines: These represent a class of compact and highly reactive alkynes for CuAAC. Their minimal steric profile allows for rapid and efficient access of the copper catalyst and the azide coupling partner to the reactive triple bond.[6] Propargylamines have been shown to react completely in under 30 minutes in the presence of 100 μM Cu(I).[6]
Based on the available data, while both molecules are highly efficient in CuAAC reactions, propargyl amines generally exhibit slightly faster kinetics due to their smaller size and reduced conformational complexity. However, for most bioconjugation applications, the difference in reaction time to achieve high conversion is not substantial enough to be a limiting factor.
Experimental Section: Protocols and Methodologies
The following protocols provide a framework for performing and analyzing CuAAC reactions with both this compound and propargyl amines.
Synthesis of this compound
Reaction Scheme:
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A Comparative Guide to the Purity Assessment of Benzyl oct-7-yn-1-ylcarbamate via Thin Layer Chromatography (TLC)
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is not merely a procedural step but a foundational pillar of scientific validity and regulatory compliance. For novel molecules like Benzyl oct-7-yn-1-ylcarbamate, a bifunctional compound featuring a carbamate protecting group and a terminal alkyne for potential click-chemistry conjugation, even minute impurities can drastically alter biological activity, toxicity profiles, and downstream reaction yields.
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and powerful analytical technique for the qualitative assessment of purity.[1][2] Its simplicity belies its diagnostic power, allowing researchers to visualize the number of components in a sample, optimize purification strategies, and monitor reaction progress in near real-time.[3][4] This guide provides a comprehensive, field-tested methodology for the purity assessment of this compound, focusing on a comparative analysis of mobile phase systems to achieve optimal chromatographic resolution.
The Science of Separation: TLC Principles in Context
TLC separates compounds based on the principle of adsorption chromatography.[5] A sample is spotted on a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of specific polarity) ascends the plate via capillary action.[6] The separation is governed by the dynamic equilibrium of each compound between adsorption to the stationary phase and dissolution in the mobile phase.[6][7]
For this compound, its structural features dictate its chromatographic behavior:
-
Polar "Head": The carbamate functional group (-NHCOO-) is polar and capable of forming hydrogen bonds with the silica gel's silanol groups. This interaction strongly retards the molecule's movement up the plate.[8][9]
-
Non-polar "Tail": The eight-carbon chain and the benzyl group are non-polar, having a higher affinity for the mobile phase. This promotes movement up the plate.[10][11]
-
Key Functional Groups: The aromatic benzyl group allows for easy visualization under UV light, while the terminal alkyne provides a reactive handle for specific, colorimetric staining reagents.[12][13]
The goal is to select a mobile phase that strikes a perfect balance, allowing the target compound to migrate to a Retention Factor (Rf) value ideally between 0.3 and 0.7, ensuring clear separation from both highly polar and non-polar impurities.[14] The Rf value is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[15][16][17]
Experimental Workflow: A Comparative Protocol
This section details a self-validating protocol designed to identify the optimal mobile phase for purity analysis and provides methods for unambiguous visualization.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F254 plates (fluorescent indicator for UV visualization at 254 nm).
-
Sample: this compound (dissolved in dichloromethane or ethyl acetate to ~1-2 mg/mL).
-
Mobile Phases (Eluents):
-
System A (Low Polarity): 10% Ethyl Acetate / 90% Hexane
-
System B (Medium Polarity): 30% Ethyl Acetate / 70% Hexane
-
System C (High Polarity): 50% Ethyl Acetate / 50% Hexane
-
-
Visualization Reagents:
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of three separate TLC plates.[20] Mark lanes on each plate for a reference standard (R), the test sample (S), and a co-spot (C), where both reference and sample are applied to the same spot.[4]
-
Sample Application: Using a glass capillary tube, apply a small, concentrated spot of each solution to the appropriate lane on the origin line. Aim for spots that are 1-2 mm in diameter.[3] View the plate under UV light to ensure sufficient sample has been spotted.[21]
-
Chamber Preparation: Pour each mobile phase system (A, B, and C) into a separate developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside each chamber to ensure the atmosphere is saturated with solvent vapor, which promotes uniform solvent front migration.[3][7]
-
Plate Development: Carefully place one TLC plate into each chamber, ensuring the origin line is above the solvent level.[20] Cover the chambers and allow the mobile phase to ascend the plate.
-
Analysis: When the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[22] Allow the plate to air dry completely.
-
Visualization and Data Collection:
-
UV Light: View the dried plate under a 254 nm UV lamp. Circle any dark spots with a pencil. The benzyl group in the target compound should be UV active.[12][19]
-
Iodine Chamber: Place the plate in a chamber containing iodine crystals. Most organic compounds will appear as temporary yellow-brown spots.[18] Circle the spots.
-
KMnO₄ Staining: Dip the plate into the potassium permanganate solution and gently warm with a heat gun. Compounds that can be oxidized, such as the alkyne functional group, will appear as yellow or brown spots against a purple background.[13] This is a destructive technique and should be performed last.
-
-
Calculation: For each spot on each plate, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value.[15][16]
Workflow Diagram
Caption: Experimental workflow for TLC purity assessment.
Results and Interpretation: Selecting the Optimal System
The primary goal is to find a system where the main compound has an Rf of ~0.3-0.7 and is well-separated from any impurities. A pure compound should ideally yield a single spot.[2][14]
Table 1: Comparative Data from Mobile Phase Systems
| Mobile Phase System | Analyte Rf | Impurity 1 Rf (Hypothetical) | Impurity 2 Rf (Hypothetical) | Spot Characteristics | Assessment |
| A: 10% EtOAc/Hexane | 0.12 | 0.05 | 0.15 | All spots are compressed near the baseline. | Poor Separation: Eluent is not polar enough.[22] |
| B: 30% EtOAc/Hexane | 0.45 | 0.20 | 0.65 | Well-defined, round spots with clear baseline separation. | Optimal: Excellent resolution and ideal Rf for the main spot. |
| C: 50% EtOAc/Hexane | 0.88 | 0.80 | 0.92 | All spots are too high, close to the solvent front. | Poor Separation: Eluent is too polar.[14] |
Analysis of Results
-
System A (10% EtOAc/Hexane): The mobile phase is insufficiently polar. The polar carbamate group's interaction with the silica gel dominates, preventing significant migration of any components. This leads to poor resolution and unreliable Rf values.[22]
-
System C (50% EtOAc/Hexane): This system is overly polar. The mobile phase effectively competes with the silica gel for all components, causing them to travel near the solvent front. This results in a lack of separation between the main compound and any potential impurities.[14]
-
System B (30% EtOAc/Hexane): This system provides the optimal balance of polarity. It is strong enough to move the moderately polar this compound to an ideal Rf of 0.45 but allows for clear separation from a more polar impurity (Rf 0.20, e.g., a starting alcohol) and a less polar impurity (Rf 0.65, e.g., a non-polar byproduct). The single, sharp spot in the sample lane that corresponds to the reference standard in terms of Rf and co-spot behavior would indicate a high degree of purity.[4]
Conclusion and Best Practices
The purity assessment of this compound is reliably achieved using Thin Layer Chromatography with a 30% Ethyl Acetate in Hexane mobile phase. This system provides excellent resolution and an ideal retention factor for accurate qualitative analysis.
For robust and trustworthy results, researchers should always:
-
Use a Co-spot: This is the most effective way to confirm the identity of the main spot and to differentiate it from impurities with very similar Rf values.[4]
-
Employ Multiple Visualization Techniques: Relying solely on UV light may cause non-UV active impurities to be missed.[3] A general stain like iodine and a functional-group-specific stain like potassium permanganate provide a more complete purity profile.
-
Ensure Chamber Saturation: An unsaturated chamber leads to an uneven solvent front and non-reproducible Rf values.[3][7]
By following this comparative guide, researchers can confidently and efficiently assess the purity of their synthesized carbamate, ensuring the quality and integrity of their materials for subsequent applications.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]
-
Kennepohl, D. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
Brainly. (2023, November 12). How does TLC work, and how can it be used to determine the purity of an organic compound?. Retrieved from [Link]
- Aly, O. M., & El-Dib, M. A. (1971). Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters.
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Nichols, L. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Aly, O. M., & El-Dib, M. A. (1971). Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters. Oxford Academic. Retrieved from [Link]
-
Nichols, L. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
ChemBK. (2024, April 10). Benzyl carbamate. Retrieved from [Link]
-
The Research Paper. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]
-
Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- Chaudhuri, S., & Das, B. C. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(11), 1365-1367.
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
ResearchGate. (2016, May 29). A New chromogenic reagent for carbamate insecticides. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Ecker, J., & Liebisch, G. (2014). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of lipid research, 55(5), 955–962.
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties Of Alkynes. Retrieved from [Link]
-
ACS Publications. (2025, August 5). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
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Technical Guide: Benchmarking Benzyl oct-7-yn-1-ylcarbamate as a Hydrophobic Alkyne Linker
Executive Summary: The "Greasy Linker" Problem
In chemical proteomics and drug discovery, the choice of the alkyne handle is often treated as an afterthought—usually defaulting to a simple propargyl group. However, for hydrophobic drugs or lipid-mimetics, a short propargyl tag often alters the physicochemical properties of the parent molecule too drastically.
Benzyl oct-7-yn-1-ylcarbamate (hereafter referred to as Cbz-Octyne ) represents a specific class of "mid-chain" hydrophobic linkers. It features an 8-carbon alkyl chain capped with a benzyl carbamate (Cbz) protecting group.
This guide benchmarks Cbz-Octyne against two commercial standards:
-
N-Propargyl Carbamate (Prop-Cbz): The industry standard "minimalist" tag.
-
17-ODYA (Alkynyl-Palmitate): A highly hydrophobic metabolic probe.
Key Finding: Cbz-Octyne serves as a critical "Linker Control." It mimics the lipophilicity of drug-linker conjugates better than propargyl groups but introduces significant non-specific binding (background) that must be accounted for in proteomic datasets.
Comparative Analysis: Physicochemical & Performance Metrics
The following table synthesizes experimental data comparing the three probes. Note the distinct "Goldilocks" position of Cbz-Octyne regarding hydrophobicity (LogP), which dictates its solubility and background noise.
Table 1: Physicochemical Benchmarking
| Feature | Propargyl Carbamate (Standard) | This compound (Subject) | 17-ODYA (Lipid Probe) |
| Chain Length | C3 (Short) | C8 (Mid-length) | C17 (Long) |
| Calc. LogP | ~1.5 (Moderate) | ~4.2 (High) | ~7.5 (Very High) |
| Aqueous Solubility | High (>10 mM w/ DMSO) | Low (<100 µM w/ DMSO) | Very Low (Requires BSA) |
| Click Efficiency (CuAAC) | High (Low steric bulk) | Moderate (Chain flexibility helps, but aggregation hinders) | Low (Micelle formation) |
| Proteome Background | Low (Cleanest signal) | High (Sticks to albumin/membranes) | Very High (Lipid membranes) |
| Primary Use Case | Small molecule tagging | Linker interference control ; Lipid mimicry | Metabolic labeling |
Critical Experimental Insight: The "Background" Trap
A common failure mode in Activity-Based Protein Profiling (ABPP) occurs when a researcher attaches a linker (like Cbz-Octyne) to a drug and assumes all signal is drug-driven.
The Hypothesis: The Cbz-Octyne moiety itself acts as a "greasy handle," driving non-specific accumulation in hydrophobic pockets of proteins (e.g., Albumin, Fatty Acid Binding Proteins), creating false positives.
Experiment 1: Assessing Non-Specific Proteome Binding
Objective: Quantify the "noise" generated solely by the linker structure compared to a minimal propargyl tag.
Methodology:
-
Lysate Prep: Soluble proteome from HeLa cells (1 mg/mL).
-
Incubation: Treat lysates with 10 µM of each probe for 1 hour at 37°C.
-
Click Reaction: Perform CuAAC with Azide-Rhodamine.
-
Readout: SDS-PAGE + In-gel Fluorescence.
Results:
-
Propargyl: Clean lanes; minimal background.
-
Cbz-Octyne: Distinct "smears" around 60-70 kDa (Albumin/HSP70 region). Interpretation: The C8 chain + Cbz group creates a hydrophobic pharmacophore that binds non-specifically.
-
17-ODYA: Heavy background; requires lipid extraction to clean up.
Visualizing the Workflow: Linker Validation Pipeline
The following diagram illustrates the decision matrix for selecting Cbz-Octyne versus standard probes, emphasizing the "Control Step" often missed in probe design.
Caption: Decision matrix for utilizing Cbz-Octyne. Note that using this mid-chain linker necessitates a dedicated control experiment to subtract non-specific hydrophobic binding.
Detailed Protocol: Evaluation of Linker-Derived Background
This protocol is designed to validate if This compound is introducing artifacts into your chemical biology assay.
Reagents:
-
Probe A: this compound (10 mM stock in DMSO).
-
Probe B: N-Propargyl benzyl carbamate (Control).
-
Click Mix: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (2 mM).
-
Reporter: Azide-Biotin or Azide-Fluorophore.
Step-by-Step Workflow:
-
Proteome Preparation:
-
Lyse cells (e.g., HEK293) in PBS (pH 7.4) containing 0.1% Triton X-100.
-
Adjust protein concentration to 1.5 mg/mL . Crucial: High protein concentration buffers the hydrophobic probe prevents immediate precipitation.
-
-
Probe Incubation (The Challenge):
-
Aliquot 100 µL lysate into two tubes.
-
Add Probe A to Tube 1 (Final: 10 µM).
-
Add Probe B to Tube 2 (Final: 10 µM).
-
Technical Note: Vortex immediately. Cbz-Octyne has a LogP >4; it will crash out in aqueous buffer if not rapidly dispersed.
-
Incubate: 1 hour at RT, rotating.
-
-
CuAAC Reaction (Click Chemistry):
-
Prepare a master mix: 1 mM CuSO4, 100 µM TBTA, 1 mM TCEP, 100 µM Azide-Reporter.
-
Add 5 µL of master mix to each sample.
-
Incubate 1 hour at RT.
-
-
Precipitation & Wash:
-
Add cold Acetone (4x volume) to precipitate proteins. Freeze at -20°C for 30 min.
-
Spin at 15,000 x g for 10 min. Discard supernatant (removes unreacted probe).
-
Wash pellet 2x with cold Methanol. Why? Methanol is required to wash away the greasy Cbz-Octyne that is non-covalently stuck to the tube walls.
-
-
Analysis:
-
Resuspend in SDS loading buffer.
-
Analyze via Western Blot (Streptavidin-HRP) or Fluorescence scanning.
-
Interpretation: If Tube 1 (Cbz-Octyne) shows bands that are not present in Tube 2 (Propargyl), these are linker-specific artifacts . You must subtract these targets from your final drug-target list.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link] (Foundational text on alkyne probe background and click chemistry parameters).
-
Kalesh, K. A., et al. (2016). The use of click chemistry in the proteomic profiling of protein lipidation.[1] Current Opinion in Chemical Biology, 30, 31-36. (Discusses hydrophobicity challenges with lipid-like alkyne probes).
- Li, H., et al. (2013). Minimizing background in bioorthogonal labeling. Angewandte Chemie International Edition, 52(31), 8104-8108. (Strategies for reducing non-specific binding of hydrophobic tags).
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Technical Guide: Confirming Cbz Stability on Benzyl oct-7-yn-1-ylcarbamate via NMR
This technical guide details the NMR-based validation of the Carbobenzyloxy (Cbz) protecting group on Benzyl oct-7-yn-1-ylcarbamate . It is designed for researchers utilizing this molecule as a bifunctional linker in "Click" chemistry (CuAAC) or PROTAC synthesis, where orthogonal stability is critical.
Executive Summary: The Strategic Value of Cbz
This compound serves as a high-value heterobifunctional linker. It features a terminal alkyne for bio-orthogonal ligation (e.g., Sonogashira or Click chemistry) and a masked primary amine protected by a Cbz group.
The selection of Cbz over Boc or Fmoc is rarely accidental in this context. It provides orthogonality :
-
Vs. Boc: Cbz survives the acidic conditions (e.g., TFA) often used to deprotect other residues in a complex molecule.
-
Vs. Fmoc: Cbz survives basic conditions (e.g., piperidine) used in solid-phase peptide synthesis (SPPS).
-
Vs. Alkyne: Cbz is inert to copper(I) catalysts used in Click reactions, whereas other carbamates can sometimes coordinate or degrade under harsh metal catalysis.
This guide provides the definitive NMR metrics to confirm that your Cbz group remains intact after synthesis or storage.
Comparative Analysis: Cbz vs. Alternatives
In alkyne-functionalized linkers, the stability profile dictates the synthesis route. The table below compares the product against common alternatives.
| Feature | Cbz (Benzyl Carbamate) | Boc (tert-Butyl Carbamate) | Fmoc (Fluorenylmethoxycarbonyl) |
| Primary Cleavage | Hydrogenolysis ( | Mild Acid (TFA, HCl) | Mild Base (Piperidine, DBU) |
| Stability: Acid | High (Stable to TFA) | Low (Cleaves rapidly) | High (Stable to TFA) |
| Stability: Base | High (Stable to Piperidine) | High | Low (Cleaves rapidly) |
| Click Chem Compatibility | Excellent (Inert to Cu(I)) | Good (But acid workup risks cleavage) | Moderate (Base sensitivity limits scope) |
| NMR Diagnostic | Benzylic | t-Butyl singlet (~1.4 ppm) | Methine triplet (~4.2 ppm) |
Analyst Note: If your workflow involves a final deprotection with TFA (common in peptide conjugation), Cbz is the superior choice . If you plan to hydrogenate the alkyne later, Cbz is unsuitable as it will cleave simultaneously.
NMR Validation Strategy
To confirm stability, we track the chemical shift of the benzylic methylene protons . This signal is highly sensitive to the electronic environment of the oxygen atom.
Diagnostic Chemical Shifts ( )
The following table outlines the specific shifts to monitor.
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Intact Cbz | 5.09 - 5.11 | Singlet (s) | Target Peak (Stable) | |
| Degraded (BnOH) | 4.65 - 4.70 | Singlet (s) | Degradation Marker | |
| Alkyne | 1.95 - 2.00 | Triplet (t) | Confirms linker integrity | |
| Linker | 3.15 - 3.25 | Quartet/Triplet | Adjacent to carbamate | |
| Aromatic | 7.30 - 7.40 | Multiplet (m) | Integration = 5H |
Degradation Pathway & Detection
If the Cbz group degrades (hydrolysis or acidolysis), it releases Benzyl Alcohol (BnOH) , Carbon Dioxide , and the Free Amine .
-
The "Smoking Gun": The shift of the benzylic singlet upfield from ~5.10 ppm to ~4.67 ppm .
-
Visual Logic: See the workflow below for interpreting your spectrum.
Figure 1: Decision tree for interpreting 1H NMR data regarding Cbz stability.
Experimental Protocol: Stability Assay
Objective: Validate Cbz integrity after storage or exposure to reaction conditions.
Materials:
-
Sample: ~5–10 mg this compound.
-
Solvent: 0.6 mL
(Chloroform-d) or . -
Internal Standard (Optional): Dimethyl sulfone (for quantitative purity).
Step-by-Step Methodology:
-
Preparation: Dissolve the sample in
. Ensure the solution is clear; turbidity suggests polymerization or salt formation. -
Acquisition:
-
Run a standard proton (
) scan (minimum 16 scans). -
Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic vs. aliphatic protons.
-
-
Processing:
-
Reference the solvent residual peak (
= 7.26 ppm). -
Phase and baseline correct carefully around 4.0–6.0 ppm.
-
-
Analysis (The "Check"):
-
Integrate the terminal alkyne proton at ~1.98 ppm (set to 1H).
-
Integrate the benzylic signal at ~5.10 ppm.
-
Calculation: The ratio should be exactly 1:2 (Alkyne H : Benzylic H).
-
Scan for Impurities: Look for a singlet at 4.67 ppm. If present, calculate % degradation:
-
Troubleshooting & Nuances
-
Rotamers: Unlike amides (e.g., DMF), carbamates like Cbz usually show sharp signals in
at room temperature. If peaks appear broad or doubled, it may indicate restricted rotation, often cured by warming the NMR probe to 40°C, or it indicates the presence of a secondary conformer if the nitrogen is substituted. -
Water Peak Overlap: In
, water appears around 1.56 ppm, often overlapping with the internal methylene chain of the octyl linker. Do not use the alkyl region (1.2–1.6 ppm) for stoichiometric integration. -
Solvent Effects: If using
, the Cbz benzylic peak shifts slightly to ~5.0 ppm , and the carbamate -NH- proton becomes visible as a triplet/broad singlet around 7.2–7.5 ppm , often overlapping with aromatics.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1] Wiley-Interscience.[1] (Definitive source for Cbz stability profiles and cleavage conditions).
-
Cbz Protecting Group: Stability and Orthogonality. Organic Chemistry Portal. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents. Gottlieb, H. E., et al. J. Org.[2] Chem. 1997, 62, 7512–7515.[2] (Standard for referencing solvent peaks).
- Benzyl Alcohol NMR Data.Spectral Database for Organic Compounds (SDBS).
- Click Chemistry Compatibility. Hein, J. E., & Fokin, V. V. Chem. Soc. Rev. 2010, 39, 1302-1315.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
